1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine
Overview
Description
1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine is a complex organic compound that features a unique combination of imidazole and pyridine rings
Preparation Methods
The synthesis of 1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring:
Attachment of the pyridine ring: The imidazole derivative is then reacted with a suitable pyridine precursor under conditions that promote the formation of the dihydropyridine ring.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imidazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and acids.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which 1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole and pyridine rings can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar compounds include other imidazole and pyridine derivatives, such as:
- 1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenylpyridine
- 1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-2,6-dihydropyridine
Compared to these compounds, 1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine is unique due to its specific substitution pattern and the presence of both imidazole and dihydropyridine rings, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-phenyl-3,6-dihydro-2H-pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-3-5-13-24-20(16-22-21(24)27(25,26)4-2)17-23-14-11-19(12-15-23)18-9-7-6-8-10-18/h6-11,16H,3-5,12-15,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNMCJQAHVSVNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCC(=CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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